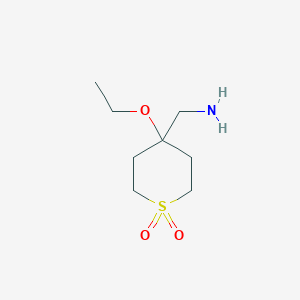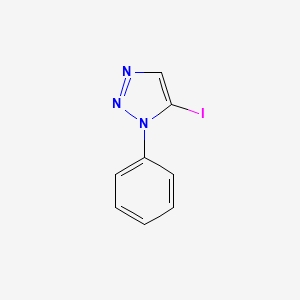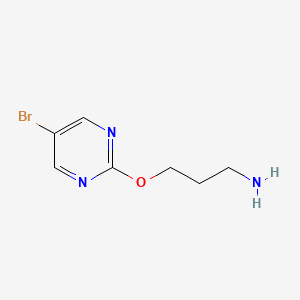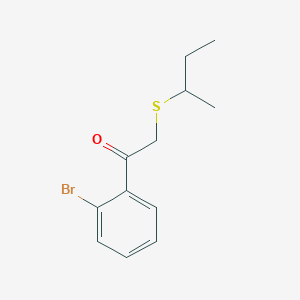![molecular formula C7H12N2O2 B13546839 (7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13546839.png)
(7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]pyrazin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]pyrazin-1-one is a complex organic compound with a unique structure that includes a hydroxyl group and a fused bicyclic system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]pyrazin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a diketone, followed by cyclization and hydroxylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
(7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]pyrazin-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the bicyclic system.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]pyrazin-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring specific mechanical or chemical characteristics.
Mécanisme D'action
The mechanism of action of (7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]pyrazin-1-one involves its interaction with specific molecular targets. The hydroxyl group and bicyclic system allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (7S,8aS)-7-fluorooctahydropyrrolo[1,2-a]pyrazine
- (7S,8aS)-7-methyloctahydropyrrolo[1,2-a]pyrazin-1-one
Uniqueness
Compared to similar compounds, (7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]pyrazin-1-one is unique due to the presence of the hydroxyl group, which imparts specific reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H12N2O2 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
(7S,8aS)-7-hydroxy-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C7H12N2O2/c10-5-3-6-7(11)8-1-2-9(6)4-5/h5-6,10H,1-4H2,(H,8,11)/t5-,6-/m0/s1 |
Clé InChI |
JQCSFFVNZWKQOP-WDSKDSINSA-N |
SMILES isomérique |
C1CN2C[C@H](C[C@H]2C(=O)N1)O |
SMILES canonique |
C1CN2CC(CC2C(=O)N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-tert-butyl3a-ethylhexahydro-1H-thieno[3,4-c]pyrrole-3a,5-dicarboxylate](/img/structure/B13546772.png)


![4-Azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B13546786.png)
![4-[1-(4-Fluorophenyl)pyrrolidin-3-yl]piperidinedihydrochloride](/img/structure/B13546798.png)
![2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine](/img/structure/B13546807.png)


![[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13546825.png)




